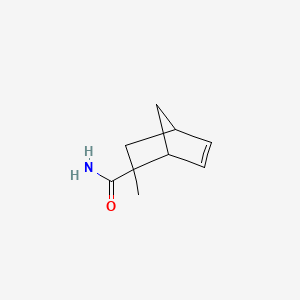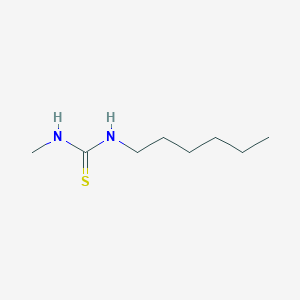
N-hexyl-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hexyl-N’-methylthiourea is an organosulfur compound with the chemical formula C8H18N2S. It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a hexyl group and the other with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-hexyl-N’-methylthiourea can be synthesized through the nucleophilic addition of hexylamine to methyl isothiocyanate. The reaction is typically carried out in an aqueous or ethanolic solution. The general procedure involves adding hexylamine to a solution of methyl isothiocyanate under stirring conditions. The reaction mixture is then heated to remove excess ammonia, and the product is purified by crystallization .
Industrial Production Methods
Industrial production of N-hexyl-N’-methylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The product is typically purified through filtration and recrystallization techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-hexyl-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like alkyl bromides and chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexylamine and methylamine.
Substitution: Thiol derivatives.
Aplicaciones Científicas De Investigación
N-hexyl-N’-methylthiourea has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-hexyl-N’-methylthiourea involves its interaction with molecular targets through chemical adsorption. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In biological systems, it may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound, with similar chemical properties but different reactivity due to the absence of alkyl substitutions.
N-methylthiourea: Similar structure but lacks the hexyl group, affecting its solubility and reactivity.
N,N’-dimethylthiourea: Contains two methyl groups, leading to different chemical behavior and applications.
Uniqueness
N-hexyl-N’-methylthiourea is unique due to its specific alkyl substitutions, which enhance its solubility in organic solvents and its effectiveness as a corrosion inhibitor. Its unique structure also allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
53393-06-9 |
|---|---|
Fórmula molecular |
C8H18N2S |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
1-hexyl-3-methylthiourea |
InChI |
InChI=1S/C8H18N2S/c1-3-4-5-6-7-10-8(11)9-2/h3-7H2,1-2H3,(H2,9,10,11) |
Clave InChI |
BAJLGZYEGJXSEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
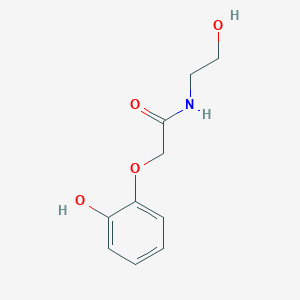
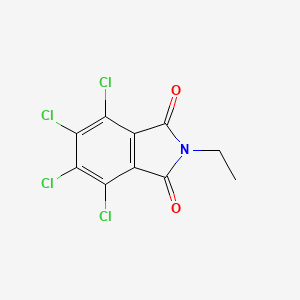
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
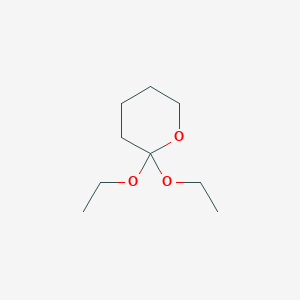
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
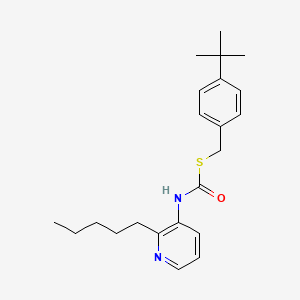
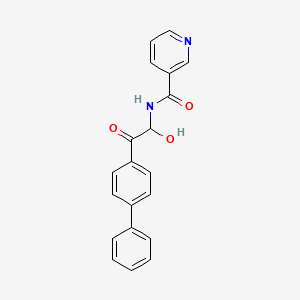
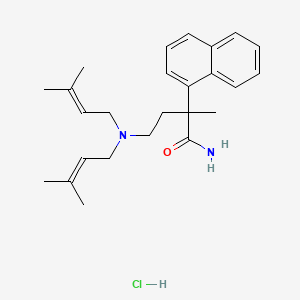
![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
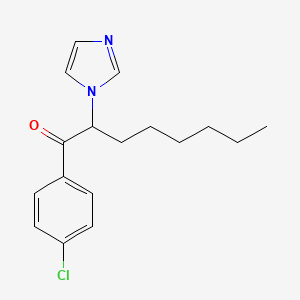
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
